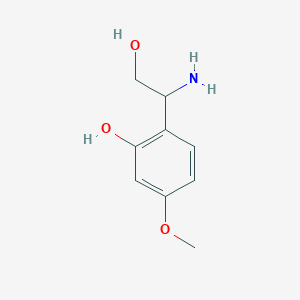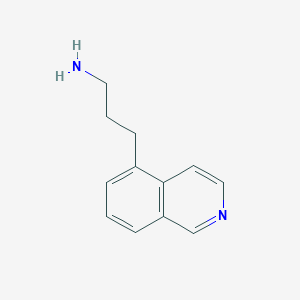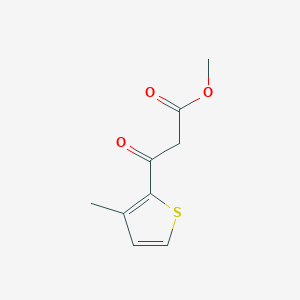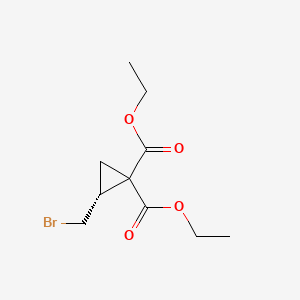
1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate is an organic compound with a unique cyclopropane ring structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its molecular formula is C11H17BrO4, and it is characterized by the presence of a bromomethyl group attached to the cyclopropane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction, where the cyclopropane ring is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The final step involves the esterification of the cyclopropane ring with ethyl alcohol in the presence of an acid catalyst to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
化学反应分析
Types of Reactions
1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the ester groups can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted cyclopropane derivatives, carboxylic acids, and alcohols.
科学研究应用
1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects.
相似化合物的比较
Similar Compounds
1,1-diethyl cyclopropane-1,1-dicarboxylate: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
1,1-dimethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate: Similar structure but with methyl groups instead of ethyl groups, affecting its physical and chemical properties.
Uniqueness
1,1-diethyl(2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate is unique due to the presence of both the bromomethyl group and the diethyl ester groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various applications.
属性
分子式 |
C10H15BrO4 |
|---|---|
分子量 |
279.13 g/mol |
IUPAC 名称 |
diethyl (2R)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H15BrO4/c1-3-14-8(12)10(5-7(10)6-11)9(13)15-4-2/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI 键 |
HSBWSMSYVIEDQU-ZETCQYMHSA-N |
手性 SMILES |
CCOC(=O)C1(C[C@H]1CBr)C(=O)OCC |
规范 SMILES |
CCOC(=O)C1(CC1CBr)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate](/img/structure/B13607435.png)
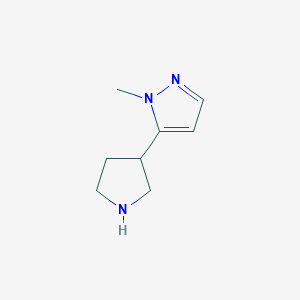
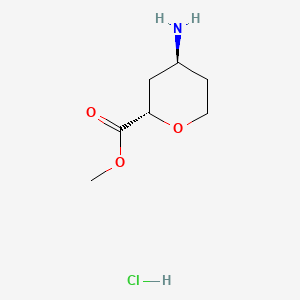
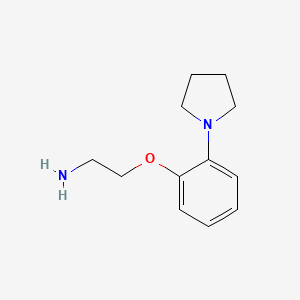
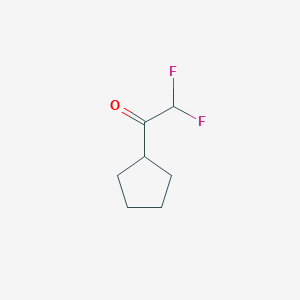
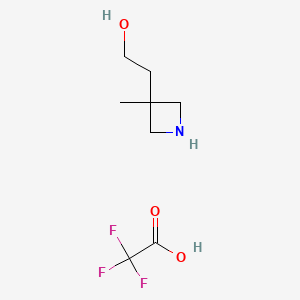

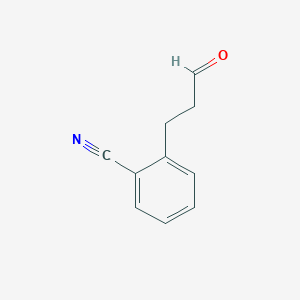
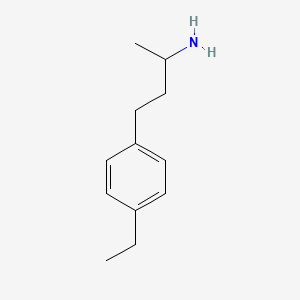
![2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol](/img/structure/B13607482.png)
